Magnesium pyruvate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

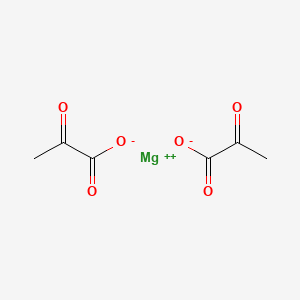

magnesium;2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSPVZZOMJIPB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002124 | |

| Record name | Magnesium bis(2-oxopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-75-1 | |

| Record name | Magnesium bis(2-oxopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Pyruvate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of magnesium pyruvate (B1213749) for laboratory applications. Magnesium pyruvate, the salt of magnesium and pyruvic acid, is of significant interest in biomedical research due to the vital roles of both magnesium and pyruvate in cellular metabolism and energy production. This document outlines a detailed experimental protocol for its preparation and presents key analytical techniques for its characterization, supported by data and visualizations to ensure reproducibility and quality control.

Introduction

Magnesium is the second most abundant intracellular cation and serves as a critical cofactor for over 300 enzymes, including those involved in glycolysis and the Krebs cycle.[1][2] Pyruvate, the end product of glycolysis, is a central metabolic hub, linking carbohydrate, fat, and protein metabolism.[3] The combination of these two essential molecules in the form of this compound makes it a compound of interest for applications in dietary supplements, sports nutrition, and as a potential therapeutic agent.[3][4] This guide details a reliable method for the laboratory-scale synthesis of this compound and the analytical procedures required to verify its identity, purity, and structural characteristics.

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound is the reaction of a magnesium base, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂), with pyruvic acid (CH₃COCOOH).[1][5] The following protocol describes the synthesis using magnesium carbonate.

Experimental Protocol: Synthesis

Materials:

-

Pyruvic acid (CH₃COCOOH)

-

Magnesium carbonate (MgCO₃)

-

Deionized water

-

0.2 µm syringe filter

Equipment:

-

Magnetic stirrer with heating plate

-

Reaction flask

-

Dropping funnel

-

pH meter or pH indicator strips

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stir bar, suspend magnesium carbonate in deionized water.

-

Addition of Pyruvic Acid: Slowly add a stoichiometric amount of pyruvic acid dropwise to the magnesium carbonate suspension while stirring vigorously. The reaction will produce carbon dioxide gas, so the addition should be slow to control effervescence. The reaction is as follows: MgCO₃ + 2CH₃COCOOH → Mg(CH₃COCOO)₂ + H₂O + CO₂

-

Reaction Completion: Continue stirring at room temperature until the effervescence ceases and the magnesium carbonate has completely dissolved, indicating the completion of the reaction. The pH of the solution should be monitored and adjusted to neutral (pH ~7) if necessary by the controlled addition of either reactant.

-

Filtration: Filter the resulting solution through a 0.2 µm syringe filter to remove any unreacted starting material or particulate impurities.

-

Purification by Recrystallization:

-

Concentrate the solution using a rotary evaporator until a saturated solution is obtained.

-

Add a sufficient amount of a suitable anti-solvent, such as ethanol, to induce precipitation of the this compound.[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified this compound crystals under vacuum to a constant weight.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following table summarizes the key analytical techniques and expected results.

| Parameter | Method | Expected Result/Value | Reference |

| Appearance | Visual Inspection | White to cream-colored crystalline powder | [3] |

| Molecular Formula | - | C₆H₆MgO₆ | [7] |

| Molecular Weight | Mass Spectrometry | 198.41 g/mol | [7] |

| Solubility | - | Soluble in water | [8] |

| Elemental Analysis | ICP-OES (for Mg), Combustion Analysis (for C, H) | Mg: 12.0-12.5% w/w | [9] |

| Pyruvate Content | HPLC | 86.0-89.5% w/w | [9] |

| Infrared (IR) Spectrum | FTIR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylate) and C-O stretching. | - |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR Spectroscopy | ¹H NMR: Singlet around 2.38 ppm. ¹³C NMR: Peaks around 29.5 ppm (CH₃), 205 ppm (ketone C=O), and 169-177 ppm (carboxylate C=O). (Values are estimated based on sodium pyruvate data). | [9][10] |

| Crystallinity | Powder X-ray Diffraction (PXRD) | A distinct diffraction pattern indicating a crystalline solid. | [11] |

| Loss on Drying | Thermogravimetric Analysis (TGA) | Not more than 5% w/w. | [9] |

Detailed Methodologies for Key Experiments

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: A small amount of the dried this compound powder is mixed with KBr and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum should be analyzed for the characteristic absorption bands of the pyruvate anion. The strong carbonyl (C=O) stretching vibrations of the ketone and carboxylate groups are expected in the region of 1600-1750 cm⁻¹. The C-O stretching and C-H bending and stretching vibrations will also be present.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

-

Data Interpretation: For the pyruvate anion, a single peak is expected in the ¹H NMR spectrum corresponding to the methyl protons. The chemical shift is anticipated to be similar to that of sodium pyruvate, which is around 2.38 ppm.[9] In the ¹³C NMR spectrum, three distinct peaks are expected for the methyl carbon, the ketone carbonyl carbon, and the carboxylate carbon.[10]

3.1.3. Powder X-ray Diffraction (PXRD)

-

Protocol: A powdered sample of this compound is evenly spread on a sample holder and analyzed using a powder X-ray diffractometer. The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ, should show a series of sharp peaks, which is characteristic of a crystalline material.[11] This "fingerprint" can be used to confirm the phase purity of the synthesized product and for comparison with reference patterns if available.

Signaling Pathways and Biological Relevance

The biological effects of this compound are attributable to the individual and synergistic actions of magnesium and pyruvate upon dissociation in the body.

4.1. Role of Pyruvate in Cellular Metabolism

Pyruvate is a key intermediate in several major metabolic pathways:[3][12][13]

-

Glycolysis: The final product of glucose breakdown in the cytoplasm.

-

Krebs Cycle (Citric Acid Cycle): In the presence of oxygen, pyruvate is converted to acetyl-CoA, which enters the Krebs cycle in the mitochondria to generate ATP.

-

Gluconeogenesis: Pyruvate can be converted back to glucose in the liver to maintain blood glucose levels.

-

Amino Acid Metabolism: Pyruvate can be transaminated to form the amino acid alanine.

4.2. Role of Magnesium in Cellular Signaling and Metabolism

Magnesium is essential for a vast array of cellular functions:[1][14][15][16][17][18][19][20]

-

Enzyme Cofactor: Magnesium is a cofactor for numerous enzymes, particularly those involved in ATP-dependent reactions in glycolysis and the Krebs cycle, such as hexokinase and pyruvate kinase.[1][2][8][16]

-

Ion Channel Regulation: Magnesium ions can modulate the activity of various ion channels, including calcium and potassium channels, thereby influencing cellular excitability.[17][20]

-

Signal Transduction: Magnesium can act as a second messenger and is involved in signaling pathways that regulate cell growth, proliferation, and differentiation.[15][17]

-

Stabilization of Macromolecules: Magnesium ions help to stabilize the structure of DNA, RNA, and ribosomes.[18]

References

- 1. meixi-mgo.com [meixi-mgo.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound - Wholesale Distributor [naturalpoland.com]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of Magnesium Carbonate? [synapse.patsnap.com]

- 6. brainly.in [brainly.in]

- 7. This compound | C6H6MgO6 | CID 10219827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 18983-79-4 [thegoodscentscompany.com]

- 9. rsc.org [rsc.org]

- 10. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

- 11. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Sodium pyruvate(113-24-6) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Sodium pyruvate | C3H3NaO3 | CID 23662274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Sodium pyruvate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1082-1 [isotope.com]

- 18. Page loading... [guidechem.com]

- 19. Sodium pyruvate (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 20. researchgate.net [researchgate.net]

chemical and physical properties of research-grade magnesium pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of research-grade magnesium pyruvate (B1213749). It includes available quantitative data, detailed experimental protocols for its analysis, and a discussion of its potential role in cellular signaling pathways.

Chemical and Physical Properties

Table 1: General and Computed Properties of Magnesium Pyruvate

| Property | Value | Source |

| Molecular Formula | C₆H₆MgO₆ | [1] |

| Molecular Weight | 198.41 g/mol | [1] |

| IUPAC Name | magnesium bis(2-oxopropanoate) | [1] |

| CAS Number | 81686-75-1 | [2] |

| Appearance | White to cream-colored powder | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 198.0014796 Da | [1] |

| Monoisotopic Mass | 198.0014796 Da | [1] |

| Topological Polar Surface Area | 114 Ų | [1] |

Table 2: Compositional and Physical Properties

| Property | Value/Specification | Source/Note |

| Magnesium Content | 12.0 - 12.5% w/w | |

| Pyruvate Content | 86.0 - 89.5% w/w | |

| Loss on Drying | ≤ 5% w/w | |

| Solubility | Soluble in water | [3] (Quantitative data not specified) |

| Melting Point | Data not available | |

| Density | Data not available | |

| Boiling Point (estimated) | 165.00 to 166.00 °C @ 760.00 mm Hg | [3] (Estimated for pyruvic acid) |

| Vapor Pressure (estimated) | 0.968000 mmHg @ 25.00 °C | [3] (Estimated for pyruvic acid) |

| Flash Point (estimated) | 130.00 °F (54.30 °C) | [3] (Estimated for pyruvic acid) |

Experimental Protocols

Detailed experimental data for research-grade this compound is not widely published. The following protocols are representative methodologies for the analysis of this compound based on standard techniques for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Pyruvate Assay

This method is designed for the quantification of the pyruvate moiety in this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a pH suitable to ensure the pyruvate is in its ionized form. The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where the pyruvate carbonyl group absorbs, typically around 210-220 nm.

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation: Prepare a standard solution of a known high-purity pyruvate salt (e.g., sodium pyruvate) in the same manner as the sample.

-

Quantification: The pyruvate content is determined by comparing the peak area of the pyruvate from the sample to the peak area of the pyruvate standard.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to characterize the thermal stability and decomposition of this compound.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 3-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

TGA/DSC Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

TGA: The TGA curve will show mass loss as a function of temperature, indicating dehydration and decomposition events. The final residual mass should correspond to magnesium oxide (MgO).

-

DSC: The DSC curve will show endothermic or exothermic peaks corresponding to events such as melting, dehydration, and decomposition.

-

Spectroscopic Analysis

Infrared (IR) Spectroscopy

-

Methodology: An ATR-FTIR spectrometer is suitable for rapid analysis of the solid powder.

-

Expected Spectral Features:

-

Strong, broad absorption bands corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations.

-

A sharp, strong peak for the ketone (C=O) stretching vibration of the pyruvate moiety.

-

C-H stretching and bending vibrations from the methyl group.

-

If hydrated, a broad O-H stretching band will be present.

-

Mass Spectrometry (MS)

-

Methodology: Electrospray ionization (ESI) mass spectrometry in negative ion mode would be appropriate for detecting the pyruvate anion.

-

Expected Ions: The primary ion observed would be the pyruvate anion [CH₃COCOO]⁻ at m/z 87.

Role in Cellular Signaling and Metabolism

A specific signaling pathway directly triggered by the this compound molecule as a whole has not been identified. However, upon dissolution and absorption, its constituent ions, magnesium and pyruvate, play critical and interconnected roles in cellular metabolism and signaling.

Magnesium (Mg²⁺) is an essential intracellular cation that acts as a cofactor for numerous enzymes, particularly those involved in energy metabolism.[4] It is crucial for the stabilization of ATP by forming Mg-ATP complexes, which are the active form of ATP in most enzymatic reactions.[5] Magnesium also modulates ion channel activity and is involved in various signal transduction pathways.[3][6]

Pyruvate is a key metabolic intermediate at the junction of glycolysis and the citric acid cycle.[7] It can be converted to acetyl-CoA, lactate (B86563), or alanine, depending on the metabolic state of the cell. The transport of pyruvate into the mitochondria is a critical step for cellular respiration and ATP production.[7]

The administration of this compound can be hypothesized to support cellular energy metabolism by providing both a crucial cofactor (magnesium) and a primary fuel source (pyruvate) for the mitochondria.

References

- 1. This compound | C6H6MgO6 | CID 10219827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 18983-79-4 [thegoodscentscompany.com]

- 4. This compound | 81686-75-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous determination of lactate and pyruvate in human sweat using reversed-phase high-performance liquid chromatography: a noninvasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Magnesium Bis(2-oxopropanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bis(2-oxopropanoate), more commonly known as magnesium pyruvate (B1213749), is an organic salt consisting of a magnesium cation (Mg²⁺) complexed with two pyruvate anions. This compound is of significant interest to the scientific community, particularly in the fields of biochemistry, nutrition, and drug development. Its relevance stems from the crucial roles of both magnesium and pyruvate in cellular metabolism and energy production. Magnesium is an essential mineral and a cofactor for over 300 enzymatic reactions, while pyruvate is a key intermediate in the metabolic pathway of glycolysis, linking it to the citric acid cycle.[1][2] This guide provides a comprehensive overview of the IUPAC name, chemical structure, physicochemical properties, synthesis, and biological significance of magnesium bis(2-oxopropanoate).

Nomenclature and Structure

-

IUPAC Name: magnesium bis(2-oxopropanoate)[3]

-

Synonyms: magnesium pyruvate, Magnesium 2-oxopropanoate[3]

-

Chemical Formula: C₆H₆MgO₆[3]

-

Structure: The molecule consists of one magnesium ion (Mg²⁺) and two pyruvate (2-oxopropanoate) ions. The pyruvate anion has the chemical formula CH₃COCOO⁻.

Physicochemical Properties

The following table summarizes the key physicochemical properties of magnesium bis(2-oxopropanoate).

| Property | Value | Reference |

| Molecular Weight | 198.41 g/mol | [3] |

| Appearance | White powder (estimated) | |

| Solubility | Soluble in water | |

| CAS Number | 81686-75-1 | [3] |

Synthesis of Magnesium Bis(2-oxopropanoate)

A detailed experimental protocol for the synthesis of high-purity magnesium bis(2-oxopropanoate) is provided below. The synthesis is based on the reaction of pyruvic acid with a magnesium base, such as magnesium oxide. The purity of the magnesium source is critical to ensure the quality of the final product, as impurities can interfere with the reaction and affect the product's purity and solubility.[4]

Experimental Protocol: Synthesis from Pyruvic Acid and Magnesium Oxide

Materials:

-

Pyruvic acid (CH₃COCOOH)

-

High-purity magnesium oxide (MgO)[4]

-

Deionized water

-

Reaction vessel equipped with a stirrer and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Pyruvic Acid: In the reaction vessel, dissolve a specific molar amount of pyruvic acid in deionized water with continuous stirring. The concentration will depend on the desired scale of the reaction.

-

Addition of Magnesium Oxide: Slowly add a stoichiometric amount of high-purity magnesium oxide to the pyruvic acid solution. The molar ratio of pyruvic acid to magnesium oxide should be 2:1. The addition should be done in small portions to control the reaction rate.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-70°C) and continue stirring for several hours to ensure the reaction goes to completion. The solution should become clear as the magnesium oxide reacts.

-

Filtration: Filter the hot solution to remove any unreacted magnesium oxide or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization of magnesium bis(2-oxopropanoate). The cooling can be followed by a period in an ice bath to maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a controlled temperature (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.

Biological Significance and Signaling Pathways

Magnesium bis(2-oxopropanoate) is biologically significant due to the individual roles of its constituent ions in cellular metabolism. Magnesium is a critical cofactor for numerous enzymes, including those involved in glycolysis and the citric acid cycle.[2] Notably, magnesium is essential for the activity of the pyruvate dehydrogenase complex (PDC) , the enzyme that converts pyruvate into acetyl-CoA, thereby linking glycolysis to the citric acid cycle.[1][5][6] It is also a cofactor for pyruvate kinase , the enzyme that catalyzes the final step of glycolysis.[2]

While specific signaling pathways directly regulated by the compound magnesium bis(2-oxopropanoate) are not extensively documented, its components are integral to metabolic regulation. The availability of magnesium can influence the rate of pyruvate conversion and, consequently, cellular energy production.

Below is a diagram illustrating the logical relationship of magnesium as a cofactor in the pyruvate dehydrogenase complex reaction.

Analytical Methods for Characterization

To ensure the purity and identity of synthesized magnesium bis(2-oxopropanoate), a combination of analytical techniques should be employed.

Experimental Protocols for Analysis

Identification:

-

Infrared (IR) Spectroscopy: Compare the IR spectrum of the synthesized compound with that of a reference standard to confirm the presence of characteristic functional groups.[7]

-

Qualitative Test for Magnesium: A positive test for magnesium ions should be obtained using standard inorganic analytical methods.[7]

Assay:

-

Magnesium Content: The percentage of magnesium can be determined by titration or by instrumental methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][8] A typical assay range for magnesium is 12.0-12.5% w/w.[7]

-

Pyruvate Content: The pyruvate content can be quantified using High-Performance Liquid Chromatography (HPLC).[7] A typical assay range for pyruvate is 86.0-89.5% w/w.[7]

Purity:

-

Loss on Drying: Determine the water content by drying the sample at a specified temperature until a constant weight is achieved. A typical limit is not more than 5% w/w.[7]

-

Incidental Metals and Non-metals: Analyze for the presence of heavy metals and other elemental impurities to ensure they are within acceptable limits as defined by pharmacopeial standards.[7]

-

Microbiological Analysis: Test for the presence of objectionable microorganisms to ensure the product meets microbiological quality standards for its intended use.[7]

Conclusion

Magnesium bis(2-oxopropanoate) is a compound of considerable interest due to the fundamental roles of its components in cellular bioenergetics. This guide has provided a detailed overview of its nomenclature, structure, properties, a plausible synthesis protocol, its biological significance with a focus on its role in pyruvate metabolism, and the analytical methods required for its characterization. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for the potential application of this compound in nutritional supplements and therapeutic agents.

References

- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Magnesium regulation of the glycolytic pathway and the enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H6MgO6 | CID 10219827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meixi-mgo.com [meixi-mgo.com]

- 5. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 6. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. Method of Analysis for Magnesium Hydroxide | Pharmaguideline [pharmaguideline.com]

The Convergent Roles of Magnesium and Pyruvate in Optimizing Cellular Respiration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular respiration is the metabolic cornerstone of eukaryotic life, orchestrating the conversion of nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency. The efficiency of this intricate process is contingent upon a multitude of cofactors and substrates. Among these, magnesium and pyruvate (B1213749) hold pivotal roles, acting at critical junctures of glycolysis, the Krebs cycle, and oxidative phosphorylation. This technical guide provides an in-depth examination of the individual and potential synergistic roles of magnesium pyruvate in cellular respiration. We will explore the mechanistic underpinnings of their functions, present quantitative data on their effects, detail experimental protocols for their study, and visualize the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular metabolism, drug discovery, and therapeutic development.

Introduction

The bioenergetic state of a cell is a finely tuned equilibrium, dictated by the intricate interplay of metabolic pathways. Cellular respiration, the primary engine of ATP synthesis, is a multi-stage process that begins with the breakdown of glucose in glycolysis, proceeds through the Krebs cycle, and culminates in oxidative phosphorylation. The seamless execution of these pathways is critically dependent on the availability of key substrates and cofactors.

Pyruvate, the end-product of glycolysis, stands at a crucial metabolic crossroads.[1] Its transport into the mitochondria and subsequent conversion to acetyl-CoA serves as the primary link between glycolysis and the Krebs cycle, fueling the generation of reducing equivalents (NADH and FADH2) for the electron transport chain.[2]

Magnesium, the second most abundant intracellular cation, is an indispensable cofactor for over 300 enzymatic reactions, a significant number of which are central to cellular energy metabolism.[3] It plays a vital role in stabilizing ATP, modulating the activity of key glycolytic and Krebs cycle enzymes, and is essential for the function of ATP synthase.[4][5]

This guide focuses on the integral roles of magnesium and pyruvate, not merely as individual components, but as a potentially synergistic pairing in the optimization of cellular respiration. We will delve into the specific mechanisms through which magnesium potentiates the enzymatic reactions involving pyruvate and its downstream metabolites, and how pyruvate availability dictates the flux through the central energy-producing pathways.

The Role of Pyruvate in Cellular Respiration

Pyruvate is a keystone metabolite that links the cytosolic process of glycolysis to the mitochondrial processes of the Krebs cycle and oxidative phosphorylation.

Pyruvate as the Terminus of Glycolysis

Glycolysis, the anaerobic breakdown of a glucose molecule, yields two molecules of pyruvate, two molecules of ATP, and two molecules of NADH.[1] In the presence of oxygen, pyruvate is earmarked for entry into the mitochondria to fuel aerobic respiration.[1] In anaerobic conditions, pyruvate is fermented to lactate (B86563) or ethanol (B145695) to regenerate NAD+ for glycolysis to continue.

Mitochondrial Transport of Pyruvate

The transport of pyruvate from the cytosol into the mitochondrial matrix is a critical and regulated step. This process is mediated by the mitochondrial pyruvate carrier (MPC), a protein complex embedded in the inner mitochondrial membrane. The activity of the MPC is a key determinant of the rate at which pyruvate can be utilized by the mitochondrial metabolic machinery.

Conversion to Acetyl-CoA: The Gateway to the Krebs Cycle

Once inside the mitochondrial matrix, pyruvate is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This irreversible reaction is a committed step for the entry of glucose-derived carbons into the Krebs cycle. The PDC is a large, multi-enzyme complex whose activity is tightly regulated by phosphorylation and dephosphorylation, as well as by allosteric effectors.

The Indispensable Role of Magnesium in Cellular Respiration

Magnesium is a critical cofactor in numerous steps of cellular respiration, from glycolysis to oxidative phosphorylation. Its functions can be broadly categorized into two main areas: as a structural component of the ATP molecule and as an allosteric activator and catalytic cofactor for key enzymes.

Magnesium-ATP Complex: The Biologically Active Form of ATP

Adenosine triphosphate (ATP) exists predominantly in the cell as a complex with magnesium (Mg-ATP).[6][7] The binding of magnesium to the phosphate (B84403) groups of ATP stabilizes the molecule and facilitates the transfer of a phosphate group to a substrate, a process central to the function of kinases.[6] Therefore, virtually all ATP-dependent reactions in cellular respiration require magnesium.

Magnesium as a Cofactor in Glycolysis

Several key enzymes in the glycolytic pathway are magnesium-dependent:

-

Hexokinase and Glucokinase: These enzymes catalyze the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. They require Mg-ATP as the phosphate donor.

-

Phosphofructokinase-1 (PFK-1): A major rate-limiting enzyme of glycolysis, PFK-1, also utilizes Mg-ATP to phosphorylate fructose-6-phosphate.

-

Pyruvate Kinase: This enzyme catalyzes the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) to ADP to form pyruvate and ATP. This reaction requires both Mg2+ and K+ for optimal activity.

Magnesium's Role in the Krebs Cycle and Oxidative Phosphorylation

Magnesium's influence extends into the mitochondrial matrix:

-

Pyruvate Dehydrogenase Complex (PDC): The activity of the PDC is indirectly stimulated by magnesium. Magnesium is a required cofactor for pyruvate dehydrogenase phosphatase, the enzyme that dephosphorylates and activates the PDC.

-

Isocitrate Dehydrogenase and α-Ketoglutarate Dehydrogenase: These are key regulatory enzymes of the Krebs cycle, and their activity is dependent on magnesium.

-

ATP Synthase: This enzyme complex, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP during oxidative phosphorylation. The catalytic activity of ATP synthase is critically dependent on the binding of Mg-ATP.

Quantitative Data on the Effects of Magnesium and Pyruvate

The following tables summarize quantitative data from various studies on the effects of magnesium and pyruvate on key components of cellular respiration.

Table 1: Effect of Magnesium on the Kinetics of Pyruvate Dehydrogenase Phosphatase

| Parameter | Value | Conditions | Reference |

| Apparent K₀.₅ for Mg²⁺ | 0.60 mM | In the absence of Ca²⁺ | [8] |

| Apparent K₀.₅ for Mg²⁺ | 0.32 mM | In the presence of 100 µM Ca²⁺ | [8] |

Table 2: Michaelis-Menten Constants (Km) of Key Glycolytic Enzymes for Mg-ATP

| Enzyme | Substrate | Km (mM) | Organism/Tissue |

| Hexokinase | Mg-ATP | 0.1 - 0.4 | Yeast, Muscle |

| Phosphofructokinase-1 | Mg-ATP | 0.02 - 0.1 | Muscle, Liver |

| Pyruvate Kinase | Mg-ADP | 0.2 - 0.5 | Muscle, Liver |

Note: The Km values are approximate and can vary depending on the specific isoenzyme, pH, and presence of allosteric effectors.

Table 3: Pyruvate and Oxygen Consumption Rates in Isolated Mitochondria

| Substrate(s) | State 3 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |

| Pyruvate (5 mM) + Malate (2 mM) | 150 - 250 | 5 - 10 |

| Succinate (10 mM) + Rotenone (1 µM) | 250 - 400 | 3 - 6 |

Note: These are typical ranges observed in isolated rat liver or heart mitochondria. Actual values can vary based on the mitochondrial source and preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular respiration.

Preparation of this compound Solution for Cell Culture

-

Materials:

-

Magnesium Hydroxide (B78521) (Mg(OH)₂)

-

Pyruvic acid

-

Sterile, deionized water

-

0.22 µm sterile filter

-

-

Procedure:

-

To prepare a 1 M stock solution of this compound, slowly add 5.83 g of magnesium hydroxide to 8.81 g of pyruvic acid in 80 mL of sterile, deionized water with constant stirring.

-

The reaction is exothermic; allow the solution to cool to room temperature.

-

Adjust the pH to 7.4 with either pyruvic acid or a dilute solution of magnesium hydroxide.

-

Bring the final volume to 100 mL with sterile, deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C. For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium.

-

Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Seahorse XF Analyzer)

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

-

Assay Medium Preparation:

-

Prepare Seahorse XF Base Medium supplemented with the desired concentration of this compound. Standard Seahorse protocols often use 1 mM pyruvate.[9]

-

-

Instrument Calibration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

-

Assay Protocol:

-

Replace the cell culture medium with the prepared assay medium containing this compound.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

-

Load the sensor cartridge with the desired inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the oxygen consumption rate (OCR) in real-time, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Quantification of ATP Production using a Luciferase-Based Assay

-

Cell Lysis and ATP Extraction:

-

Culture cells in the presence of varying concentrations of this compound.

-

At the end of the treatment period, wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer provided with a commercial ATP determination kit (e.g., from Thermo Fisher Scientific or Promega).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing ATP.

-

-

ATP Measurement:

-

Prepare a standard curve using known concentrations of ATP.

-

In a luminometer-compatible plate, add the cell lysate supernatant or ATP standards.

-

Add the luciferase reagent, which contains luciferin (B1168401) and luciferase enzyme. The luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.[10]

-

Measure the luminescence using a luminometer.

-

Calculate the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in cellular respiration and the experimental workflows to study its effects.

Signaling Pathways

Caption: Overview of Magnesium and Pyruvate in Cellular Respiration.

Experimental Workflows

Caption: Workflow for Measuring Mitochondrial Respiration.

Caption: Workflow for ATP Production Assay.

Discussion and Future Directions

The evidence presented in this guide underscores the fundamental and multifaceted roles of magnesium and pyruvate in cellular respiration. Magnesium's involvement as a critical cofactor for numerous enzymes in glycolysis and the Krebs cycle, coupled with its essential role in the function of ATP synthase, highlights its importance in maintaining cellular energy homeostasis. Pyruvate's position as the primary link between glycolysis and mitochondrial metabolism solidifies its significance as a key determinant of cellular energetic capacity.

While the individual roles of magnesium and pyruvate are well-established, there is a notable gap in the literature regarding their synergistic effects when supplied as a single compound, this compound. The chelation of magnesium by pyruvate may enhance the bioavailability of both molecules, potentially leading to a more pronounced effect on cellular respiration than the sum of their individual contributions.

Future research should focus on several key areas:

-

Quantitative analysis of the combined effect of magnesium and pyruvate on the kinetics of key metabolic enzymes. This would provide valuable insights into the potential for synergistic activation.

-

In-depth studies on the effect of this compound on the activity and expression of the mitochondrial pyruvate carrier. Understanding how this crucial transporter is regulated is key to understanding the control of mitochondrial metabolism.

-

Preclinical and clinical investigations into the therapeutic potential of this compound supplementation in metabolic disorders. Conditions characterized by mitochondrial dysfunction, such as type 2 diabetes and neurodegenerative diseases, may benefit from interventions that enhance cellular respiration.

Conclusion

Magnesium and pyruvate are indispensable components of cellular respiration, acting at multiple levels to ensure the efficient production of ATP. This technical guide has provided a comprehensive overview of their roles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. A deeper understanding of the interplay between these two molecules holds significant promise for the development of novel therapeutic strategies aimed at modulating cellular metabolism and combating a range of metabolic diseases. The methodologies and information presented herein are intended to serve as a valuable resource for the scientific community to further explore this exciting area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase Assay System Protocol [promega.com]

Magnesium Pyruvate: A Critical Cofactor for Glycolytic Enzymes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycolysis, the central pathway for glucose metabolism, is a meticulously regulated process reliant on the precise functioning of its constituent enzymes. Magnesium ions (Mg²⁺) are indispensable cofactors for several key glycolytic enzymes, playing a pivotal role in substrate binding, catalysis, and allosteric regulation. Pyruvate (B1213749), the end-product of glycolysis, also participates in feedback regulation. This technical guide provides an in-depth examination of the synergistic role of magnesium and pyruvate in modulating the activity of critical glycolytic enzymes. We present a comprehensive summary of quantitative data, detailed experimental protocols for assessing enzyme kinetics, and visual representations of key pathways and experimental workflows to facilitate a deeper understanding and guide future research and drug development efforts.

The Essential Role of Magnesium in Glycolysis

Magnesium is a crucial cofactor for several enzymes in the glycolytic pathway, primarily those that involve ATP. Its primary function is to stabilize the negative charges on the phosphate (B84403) groups of ATP and ADP, facilitating the binding of these nucleotides to the enzyme's active site. This charge neutralization is critical for the proper orientation of the substrate and for lowering the activation energy of the phosphoryl transfer reactions.

The key magnesium-dependent enzymes in glycolysis include:

-

Hexokinase: Catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the enzyme.

-

Phosphofructokinase-1 (PFK-1): A major regulatory point in glycolysis, PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. MgATP²⁻ is the phosphoryl donor, and Mg²⁺ also plays a role in allosteric regulation.

-

Phosphoglycerate Kinase (PGK): Catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. This reaction requires the MgADP complex.

-

Pyruvate Kinase (PK): Catalyzes the final step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. This enzyme has an absolute requirement for divalent cations, with Mg²⁺ being the most physiologically relevant.

Quantitative Analysis of Magnesium and Pyruvate Interactions with Glycolytic Enzymes

The following tables summarize the key quantitative data regarding the interaction of magnesium and pyruvate with major glycolytic enzymes. These values are critical for building accurate kinetic models of glycolysis and for designing targeted therapeutic interventions.

Table 1: Michaelis-Menten Constants (Kₘ) for Glycolytic Enzymes with Respect to Magnesium and Substrates

| Enzyme | Substrate | Kₘ (mM) | Organism | Reference |

| Hexokinase | MgATP²⁻ | 0.1 - 1.0 | Yeast, Mammals | |

| Phosphofructokinase-1 | MgATP²⁻ | 0.02 - 0.2 | E. coli, Mammals | |

| Pyruvate Kinase | MgADP | 0.2 - 0.5 | Rabbit Muscle | |

| Pyruvate Kinase | PEP | 0.03 - 0.07 | Rabbit Muscle |

Table 2: Dissociation Constants (Kₔ) for Magnesium Binding to Glycolytic Enzymes

| Enzyme | Ligand | Kₔ (mM) | Method | Reference |

| Pyruvate Kinase | Mg²⁺ | 0.15 | Isothermal Titration Calorimetry | |

| Enolase | Mg²⁺ | 0.05 - 0.1 | Spectroscopic Titration |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of enzyme kinetics and regulation. The following sections provide methodologies for key experiments used to characterize the interactions of magnesium and pyruvate with glycolytic enzymes.

Enzyme Kinetics Assays: Spectrophotometric Measurement of Pyruvate Kinase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Materials:

-

Purified Pyruvate Kinase

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

HEPES or Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ADP, NADH, and a saturating amount of LDH.

-

Add varying concentrations of the substrate, PEP, to the reaction mixture.

-

Initiate the reaction by adding a small, fixed amount of pyruvate kinase.

-

Immediately place the reaction cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Repeat steps 2-5 for a range of PEP concentrations.

-

Plot the initial velocities against the corresponding PEP concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Caption: Workflow for determining pyruvate kinase kinetics.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Purified enzyme (e.g., Pyruvate Kinase)

-

Ligand solution (e.g., MgCl₂)

-

Dialysis buffer

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the purified enzyme against a suitable buffer to ensure buffer matching with the ligand solution.

-

Prepare a concentrated solution of the ligand (MgCl₂) in the same dialysis buffer.

-

Load the enzyme solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, sequential injections of the ligand into the enzyme solution.

-

Record the heat change associated with each injection.

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Signaling Pathways and Regulatory Mechanisms

The interplay between magnesium, pyruvate, and glycolytic enzymes is a part of a larger network of metabolic regulation.

Caption: Regulatory roles of Mg²⁺ and pyruvate in glycolysis.

Conclusion and Future Directions

Magnesium and pyruvate are not merely passive participants but active modulators of the glycolytic flux. A thorough understanding of their quantitative interactions with glycolytic enzymes is paramount for developing novel therapeutic strategies targeting metabolic disorders. Future research should focus on elucidating the allosteric networks modulated by these molecules and exploring the potential for designing small molecule effectors that can fine-tune glycolytic activity for therapeutic benefit. The experimental frameworks provided herein offer a robust starting point for such investigations.

The Crucial Role of Magnesium and Pyruvate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthetic pathways. The efficient functioning of this cycle is intricately regulated by various factors, with the roles of magnesium and pyruvate (B1213749) being of paramount importance. This technical guide provides an in-depth exploration of the mechanisms by which magnesium and pyruvate influence the Krebs cycle. It details the function of magnesium as a critical cofactor for key enzymatic reactions and the role of pyruvate as the primary substrate feeding the cycle. This document consolidates quantitative data on enzyme kinetics, presents detailed experimental protocols for assessing enzyme activity, and visualizes the involved pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix, orchestrating the oxidation of acetyl-CoA to carbon dioxide, with the concomitant production of ATP, NADH, and FADH2.[1][2] The regulation of this cycle is critical for maintaining cellular energy homeostasis and metabolic flexibility. Two key players in this regulation are the substrate pyruvate and the divalent cation magnesium.

Pyruvate, the end product of glycolysis, serves as the primary link between glycolysis and the Krebs cycle.[3] Its conversion to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) is a critical control point.[4] The availability and flux of pyruvate into the mitochondria directly impact the rate of the Krebs cycle.

Magnesium (Mg2+) is an essential cofactor for numerous enzymes, including several key dehydrogenases within the Krebs cycle.[5][6] It plays a vital role in the catalytic activity and regulation of these enzymes, thereby influencing the overall flux of the cycle. Understanding the precise mechanisms of magnesium and pyruvate action is crucial for elucidating the pathophysiology of various metabolic diseases and for the development of novel therapeutic strategies.

The Role of Pyruvate in the Krebs Cycle

Pyruvate's entry into the Krebs cycle is a tightly regulated process, primarily occurring through its conversion to acetyl-CoA.

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, CO2, and NADH.[7] This reaction is a committed step for glucose-derived carbons to enter the Krebs cycle.

The activity of PDC is regulated by two main mechanisms:

-

Product Inhibition: The complex is allosterically inhibited by its products, acetyl-CoA and NADH.[3]

-

Covalent Modification: The activity of PDC is controlled by a phosphorylation/dephosphorylation cycle. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the complex, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.[8]

Regulation of Pyruvate Entry into Mitochondria

The transport of pyruvate from the cytosol into the mitochondrial matrix is another crucial point of regulation. While the exact mechanisms are still under investigation, it is known to be a restrictive process, ensuring that the mitochondrial environment is not contaminated with unwanted molecules.

The Mechanism of Magnesium in the Krebs Cycle

Magnesium is a critical cofactor for several key enzymes in and related to the Krebs cycle. Its primary roles include acting as a structural component, facilitating substrate binding, and participating directly in the catalytic reaction.

Magnesium as a Cofactor for the Pyruvate Dehydrogenase Complex (PDC)

The E1 subunit of the pyruvate dehydrogenase complex requires a magnesium ion for its catalytic activity. The magnesium ion forms a coordinate complex with three amino acid residues (Asp, Asn, and Tyr) and the thiamine (B1217682) pyrophosphate (TPP) cofactor, which is directly involved in the decarboxylation of pyruvate.[7]

Magnesium's Role in Isocitrate Dehydrogenase Activity

Isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. There are two main isoforms of IDH, one NAD+-dependent and the other NADP+-dependent, both of which require a divalent metal ion, typically Mg2+ or Mn2+, for activity.[9] For the NAD+-dependent isocitrate dehydrogenase, the true substrate for the enzyme is the magnesium-isocitrate complex.[10] Free magnesium ions can act as a competitive inhibitor with respect to the magnesium-isocitrate complex.[10]

Magnesium Activation of α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The α-ketoglutarate dehydrogenase complex (KGDHC) is another crucial regulatory point in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. This enzyme complex requires Mg2+ for its activity.[11] The presence of Mg2+ increases the enzyme's activity and is required along with thiamine pyrophosphate (TPP) for maximal activity.[11]

Quantitative Data on Magnesium and Pyruvate in the Krebs Cycle

The following tables summarize key quantitative data regarding the influence of magnesium and pyruvate on Krebs cycle enzymes.

Table 1: Kinetic Parameters of α-Ketoglutarate Dehydrogenase Complex (KGDHC) in the Presence of Divalent Cations

| Parameter | Condition | Value | Reference |

| Km for Mg2+ | 1 mM α-ketoglutarate | 25 µM | [11] |

| Km for Ca2+ | 1 mM α-ketoglutarate | < 1 µM | [11] |

| Km for α-ketoglutarate | No Ca2+, with or without Mg2+ | 4 ± 1.1 mM | [11] |

| 1.8 µM Ca2+ alone | 2.2 mM | [11] | |

| Both Ca2+ and Mg2+ present | 0.3 mM | [11] |

Table 2: Apparent K0.5 Values for Pyruvate Dehydrogenase Phosphate (B84403) Phosphatase (PDP)

| Cation | Condition | Apparent K0.5 | Reference |

| Mg2+ | < 1 nM Ca2+ | 0.60 mM | [12] |

| 100 µM Ca2+ | 0.32 mM | [12] | |

| Ca2+ | 0.18 mM Mg2+ | 0.40 µM | [12] |

Table 3: Stability Constants (Ks) of Mg2+ Complexes with Krebs Cycle Components

| Component | Stability Constant (Ks) for Mg2+ (M-1) | Reference |

| Isocitrate | 357 | [13] |

| 2-Oxoglutarate | 25 | [13] |

| NADP | 133 | [13] |

| NADPH | 179 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of enzymes central to the Krebs cycle that are influenced by magnesium and pyruvate.

Protocol for Measuring Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled enzyme assay to measure PDH activity.[14]

Materials:

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium pyruvate

-

4 mM Sodium CoA

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

25 mM Oxaloacetate (OAA)

-

5,5-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.05 g in 10 mL 100% ethanol)

-

Citrate (B86180) synthase

-

Cell or tissue extract

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold PDH Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.

-

Reaction Mixture: For each assay, prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

Incubation: Add the cell extract to the reaction mixture and incubate at 37°C for 15 minutes.

-

Assay: Transfer the mixture to a cuvette. Add OAA and DTNB and mix. Place the cuvette in a spectrophotometer and allow it to equilibrate for 10 minutes.

-

Measurement: Initiate the reaction by adding citrate synthase. Immediately start recording the absorbance at 412 nm in kinetic mode for 100 seconds at 30°C.

-

Calculation: The rate of change in absorbance is proportional to the PDH activity. One unit of PDH activity is defined as the amount of enzyme required to produce 1.0 µmole of acetyl-CoA per minute.

Protocol for Measuring Isocitrate Dehydrogenase (IDH) Activity

This protocol describes a continuous spectrophotometric rate determination for NADP-dependent IDH activity.[15][16]

Materials:

-

250 mM Glycylglycine Buffer, pH 7.4 at 37°C

-

6.6 mM DL-Isocitric Acid Solution

-

20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) Solution

-

18 mM Manganese Chloride Solution (or Magnesium Chloride)

-

Isocitrate Dehydrogenase enzyme solution or sample

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, pipette deionized water, Glycylglycine Buffer, DL-Isocitric Acid solution, β-NADP solution, and Manganese Chloride solution.

-

Equilibration: Mix by inversion and allow the mixture to equilibrate to 37°C.

-

Initiation: Add the enzyme solution or sample to the cuvette.

-

Measurement: Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculation: Determine the rate of change in absorbance per minute from the linear portion of the curve. One unit of IDH will convert 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.

Protocol for Measuring α-Ketoglutarate Dehydrogenase (KGDH) Activity

This protocol describes a colorimetric assay for KGDH activity.[17][18]

Materials:

-

KGDH Assay Buffer

-

KGDH Substrate (containing α-ketoglutarate)

-

KGDH Developer (containing a chromogenic probe)

-

NADH Standard

-

Tissue or cell lysate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold KGDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.[17]

-

Standard Curve: Prepare a NADH standard curve according to the kit manufacturer's instructions.

-

Reaction Mix: Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.

-

Assay: Add the sample and reaction mix to the wells of a microplate. For a sample blank, use a reaction mix without the KGDH substrate.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Subtract the background reading from the sample reading. Calculate the change in absorbance over time and use the NADH standard curve to determine the amount of NADH produced. The KGDH activity is expressed as the rate of NADH production.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the central role of magnesium and pyruvate in the Krebs cycle and the experimental workflows to measure key enzyme activities.

Caption: Regulation of the Krebs Cycle by Pyruvate and Magnesium.

Caption: Experimental Workflow for PDH Activity Assay.

Caption: Experimental Workflow for IDH Activity Assay.

Conclusion

The intricate regulation of the Krebs cycle is fundamental to cellular life, and both pyruvate and magnesium are central to this control. Pyruvate acts as the primary fuel source, with its entry into the cycle being a major regulatory checkpoint. Magnesium serves as an indispensable cofactor for key dehydrogenases, directly influencing their catalytic efficiency. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions targeting metabolic dysregulation in a wide range of diseases.

References

- 1. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jackwestin.com [jackwestin.com]

- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Studies on the activation of isocitrate dehydrogenase kinase/phosphatase (AceK) by Mn2+ and Mg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Enzyme Activity Measurement of Isocitrate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

- 10. The activation of ox-brain NAD+-dependent isocitrate dehydrogenase by magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Ca2+ and Mg2+ on the activity of pyruvate dehydrogenase phosphate phosphatase within toluene-permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]

- 17. benchchem.com [benchchem.com]

- 18. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]

The Synergistic Impact of Magnesium Pyruvate on Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. The efficiency of mitochondrial bioenergetics is critically dependent on the availability of substrates for the tricarboxylic acid (TCA) cycle and essential cofactors for enzymatic reactions. Pyruvate (B1213749) serves as a primary fuel source, linking glycolysis to the TCA cycle, while magnesium is a crucial cofactor for numerous enzymes involved in oxidative phosphorylation and ATP synthesis. This technical guide provides an in-depth analysis of the role of magnesium pyruvate in enhancing mitochondrial function. By supplying both a key substrate and an indispensable cofactor, this compound presents a compelling agent for modulating cellular energy metabolism. This document details the underlying biochemical pathways, summarizes quantitative data from relevant studies, provides standard experimental protocols for assessing mitochondrial function, and visualizes key processes and relationships.

Core Concepts: The Roles of Pyruvate and Magnesium in Mitochondrial Function

Pyruvate Metabolism and Transport

Pyruvate, the end-product of glycolysis, is a pivotal metabolic intermediate.[1][2] For its utilization in oxidative phosphorylation, pyruvate must be transported from the cytosol into the mitochondrial matrix. This process involves:

-

Outer Mitochondrial Membrane (OMM): Pyruvate crosses the OMM passively, likely through large, non-selective channels such as voltage-dependent anion channels (VDACs).[1][2][3][4]

-

Inner Mitochondrial Membrane (IMM): Transport across the impermeable IMM is an active process mediated by the mitochondrial pyruvate carrier (MPC), a hetero-oligomeric complex composed of MPC1 and MPC2 subunits.[1][2][3][5] The MPC facilitates the symport of pyruvate with a proton, driven by the proton gradient.[3][5]

Once inside the matrix, pyruvate is primarily converted into acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[2][4] This acetyl-CoA then enters the TCA cycle to generate reducing equivalents (NADH and FADH₂) that fuel the electron transport chain (ETC).[6][7]

The Indispensable Role of Magnesium

Magnesium (Mg²⁺) is a critical regulator of cellular and mitochondrial functions, acting as a cofactor for over 300 enzymatic reactions.[8][9] Its roles in mitochondrial bioenergetics are multifaceted:

-

Pyruvate Dehydrogenase Complex (PDC) Activation: Magnesium is essential for the activity of the PDC. Specifically, it is required for the function of pyruvate dehydrogenase phosphatase, the enzyme that dephosphorylates and activates the PDC.[10][11][12] The E1 subunit of the complex also binds a magnesium ion, which is necessary for its catalytic activity.[4][13]

-

TCA Cycle Enzyme Cofactor: Magnesium directly stimulates the activity of two other key dehydrogenases in the TCA cycle: isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (OGDH).[10][12]

-

ATP Synthesis and Stability: The vast majority of intracellular ATP exists as a complex with magnesium (Mg-ATP).[8][14] This complex is the biologically active form of ATP and is the true substrate for ATP-requiring enzymes, including the F₀F₁-ATP synthase itself.[9][10] Magnesium is therefore essential for both the synthesis and utilization of ATP.

The Impact of this compound on Mitochondrial Bioenergetics

The provision of pyruvate and magnesium in a single compound, this compound, offers a synergistic approach to enhancing mitochondrial energy metabolism.

Enhanced Substrate Supply and Enzyme Activation

This compound directly fuels the TCA cycle by providing its primary substrate, pyruvate. Simultaneously, the magnesium component ensures the optimal activity of the key enzymatic machinery required for pyruvate oxidation and subsequent energy production—namely the PDC, IDH, and OGDH.[10][12] This dual action helps to overcome potential rate-limiting steps in oxidative metabolism.

Increased ATP Production

By optimizing both substrate availability and the catalytic efficiency of the TCA cycle and oxidative phosphorylation, this compound can lead to increased mitochondrial ATP production. A study on elite athletes demonstrated that magnesium supplementation significantly increased venous pyruvate and mitochondrial ATP levels, while decreasing lactate.[15][16] This suggests that improving magnesium status enhances the efficiency of pyruvate utilization for aerobic energy generation.

Modulation of Reactive Oxygen Species (ROS)

Mitochondria are the primary source of cellular reactive oxygen species (ROS), which are byproducts of electron transport.[17][18] Mitochondrial dysfunction can lead to increased electron leakage from the ETC, resulting in excessive ROS production. By promoting efficient electron flow through the respiratory chain, this compound may help to reduce ROS generation. Furthermore, pyruvate itself is a known scavenger of ROS, particularly hydrogen peroxide, offering direct antioxidant protection to the mitochondria.[19]

Quantitative Data on Magnesium and Pyruvate Metabolism

The following table summarizes quantitative findings from a study investigating the effects of magnesium supplementation on metabolic parameters in elite athletes. While this study used magnesium oxide, the results provide valuable insight into the potential effects of improving magnesium status on pyruvate-related bioenergetics.

| Parameter | Before Supplementation (Mean ± SD) | After 3 Months Mg Supplementation (Mean ± SD) | p-value | Reference |

| Whole Blood Magnesium | 1.31 ± 0.15 mmol/l | 1.45 ± 0.09 mmol/l | <0.00025 | [15] |

| Venous Pyruvate | 0.21 ± 0.12 mg/dl | 0.39 ± 0.10 mg/dl | <0.00025 | [15] |

| Venous Lactate | 10.62 ± 3.50 mg/dl | 8.08 ± 2.09 mg/dl | <0.0025 | [15] |

| Lactate-Pyruvate Ratio | 69.98 ± 52.81 | 22.93 ± 12.29 | <0.00025 | [15] |

| Mitochondrial ATP (%T cells) | 90.56 ± 10.11 % | 99.07 ± 1.21 % | <0.00025 | [15] |

Table 1: Effects of 370mg daily magnesium supplementation on bioenergetic parameters in elite athletes.

These data indicate that improving magnesium status significantly enhances pyruvate utilization for mitochondrial energy production, as evidenced by the concurrent rise in pyruvate and ATP levels and the sharp decrease in the lactate-to-pyruvate ratio.

Visualizing Pathways and Processes

Signaling Pathways and Metabolic Flow

Caption: Pyruvate transport and metabolism, highlighting key points of magnesium regulation.

Experimental and Logical Workflows

References

- 1. Mitochondrial pyruvate transport: a historical perspective and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How pyruvate enters mitochondria class 11 biology CBSE [vedantu.com]

- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Ca2+ and Mg2+ on the activity of pyruvate dehydrogenase phosphate phosphatase within toluene-permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 13. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Mitochondrial Mg2+ homeostasis decides cellular energy metabolism and vulnerability to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hrpub.org [hrpub.org]

- 16. hrpub.org [hrpub.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. mdpi.com [mdpi.com]

- 19. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Metabolic Effects of Magnesium Pyruvate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Magnesium and pyruvate (B1213749) are central to cellular energy metabolism. Magnesium is a critical cofactor for over 600 enzymes, including key regulators of glycolysis and the Krebs cycle, while pyruvate is the pivotal end-product of glycolysis that fuels mitochondrial respiration.[1] The combination of these two molecules into a single compound, magnesium pyruvate, presents a compelling theoretical basis for influencing metabolic pathways. This document synthesizes foundational research on the distinct roles of magnesium and pyruvate to build a comprehensive understanding of the potential metabolic effects of this compound. It covers the core biochemical pathways, presents quantitative data from relevant studies, details experimental protocols, and provides visual diagrams of key metabolic processes and workflows.

Core Metabolic Pathways: The Roles of Magnesium and Pyruvate

Magnesium and pyruvate are intrinsically linked at the heart of cellular energy production, specifically at the intersection of glycolysis and the citric acid cycle (also known as the Krebs cycle).

Magnesium as a Key Metabolic Regulator

Magnesium (Mg²⁺) is an essential cofactor in numerous enzymatic reactions crucial for metabolism.[2][3] Its primary roles include:

-

Glycolysis: Many glycolytic enzymes are magnesium-dependent.[4][5] Key enzymes such as hexokinase, phosphofructokinase (PFK), and pyruvate kinase (PK) require Mg²⁺ to function, primarily by forming a Mg-ATP complex that facilitates phosphate (B84403) group transfer.[1][6][7] Magnesium inadequacy can impair the activity of these enzymes, thereby affecting glucose homeostasis.[6][8]

-

Pyruvate Dehydrogenase Complex (PDC) Activation: Magnesium indirectly stimulates the pyruvate dehydrogenase complex (PDC), which converts pyruvate into acetyl-CoA, the entry point for the Krebs cycle.[9][10] It achieves this by activating the enzyme pyruvate dehydrogenase phosphatase (PDP) , which dephosphorylates and thus activates the PDC.[1][11]

-

Krebs Cycle: Within the mitochondria, the activities of isocitrate dehydrogenase and α-ketoglutarate dehydrogenase are also dependent on Mg²⁺.[1][12]

-

ATP Synthesis and Utilization: All reactions involving ATP, the cell's primary energy currency, require magnesium.[2] Mg²⁺ stabilizes the ATP molecule, allowing it to be effectively utilized by enzymes like ATPases.[12][13]

Pyruvate: The Central Metabolic Hub

Pyruvate, the final product of glycolysis, stands at a critical metabolic crossroads.[10] It can be:

-